1-Propyl-7H-benzo[C]carbazole
Description
Significance of Carbazole (B46965) and Fused-Ring Carbazole Systems in Organic Chemistry
Carbazole is a nitrogen-containing heterocyclic compound that has garnered significant attention from the scientific community. echemcom.com Its tricyclic framework, consisting of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, provides a rigid and electron-rich structure. echemcom.com This core scaffold is a privileged motif in medicinal chemistry and materials science. chim.it
In the realm of medicine, numerous carbazole alkaloids exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. echemcom.com This has established the carbazole nucleus as a valuable pharmacophore in drug discovery and development.
In materials science, carbazole derivatives are cornerstones in the development of organic electronics. Their inherent properties, such as good hole-transporting capabilities, high thermal stability, and strong luminescence, make them ideal candidates for use in:
Organic Light-Emitting Diodes (OLEDs): Carbazoles are used as host materials and emitters, particularly for creating efficient blue and white light sources.
Organic Solar Cells: Their electron-rich nature allows them to function effectively as donor materials in photovoltaic devices. nih.gov
Polymers and Dyes: They serve as building blocks for conductive polymers and specialized dyes. chemicalbook.com
The synthesis of carbazoles is a dynamic field of organic chemistry, with numerous methods developed to construct and functionalize the carbazole skeleton, including transition metal-catalyzed C-H activation and various cyclization strategies. chim.it Fused-ring carbazoles, where additional aromatic rings are annulated to the carbazole core, are of particular interest. This extension of the π-conjugated system enhances the molecule's electronic and photophysical properties, leading to applications in advanced materials like thermally activated delayed fluorescence (TADF) emitters.
The 7H-Benzo[c]carbazole Core and its Derivatives in Scholarly Inquiry
The 7H-benzo[c]carbazole core is one of the four possible isomers of benzocarbazole. Its unique angular fusion imparts distinct electronic and steric properties compared to its linear counterparts. Research into this specific scaffold has revealed its potential in materials science.
One of the key findings is the ability of 7H-benzo[c]carbazole and its derivatives to form materials that exhibit ultra-long organic room temperature phosphorescence (UORTP). thieme-connect.de While pure powders of these compounds may only show standard fluorescence, dispersing them within a polymer matrix can lead to strong, long-lasting phosphorescence at room temperature. thieme-connect.de This photo-activation phenomenon opens up potential applications in fields like photosensitive printing and specialized coatings. thieme-connect.de
The synthesis of the 7H-benzo[c]carbazole skeleton has been achieved through various chemical reactions, including the Fischer indole (B1671886) synthesis using 2-naphthol (B1666908) and phenylhydrazine (B124118), and base/light-induced cyclization methods. wits.ac.zagoogle.com A Chinese patent also describes a method for synthesizing 7H-benzo[c]carbazole among other carbazole compounds.
Derivatives of the 7H-benzo[c]carbazole core are being explored for various applications. For instance, methylated and phenylated derivatives are investigated for their utility in organic electronics and as fluorescent probes for biological imaging. sigmaaldrich.comchemsrc.com
Table 1: Physicochemical Properties of the Parent Compound, 7H-Benzo[c]carbazole
| Property | Value |
| CAS Number | 205-25-4 |
| Molecular Formula | C₁₆H₁₁N |
| Molecular Weight | 217.27 g/mol |
| Melting Point | 135-137 °C |
| Boiling Point | 456.1 °C |
| Density | 1.3 g/cm³ |
Data sourced from various chemical databases and suppliers. thieme-connect.denih.gov
Research Trajectories for 1-Propyl-7H-benzo[C]carbazole within Benzocarbazole Science
While the parent compound 7H-benzo[c]carbazole and some of its derivatives are subjects of ongoing research, specific studies focusing on this compound (CAS Number: 184694-50-6) are not extensively documented in publicly available scientific literature. nih.gov The existence of a CAS number indicates that the compound has been synthesized and identified.
The likely research trajectory for this compound would fall under the broader investigation of how alkyl substitution on the carbazole framework influences its properties. The introduction of a propyl group at the C1 position could be expected to modify several key characteristics:
Solubility: The alkyl chain would likely increase the compound's solubility in organic solvents, which is a crucial factor for processing in applications like OLEDs and organic photovoltaics.
Electronic Properties: The substitution could subtly alter the electronic energy levels (HOMO/LUMO) of the molecule, thereby tuning its optical and charge-transport properties.
Molecular Packing: The presence of the propyl group would influence how the molecules arrange themselves in the solid state, affecting charge mobility and other material properties.
Research into the C-H functionalization of carbazoles has demonstrated that direct alkylation at the C1 position is synthetically feasible using transition metal catalysts. chim.it This suggests that this compound can be systematically synthesized. Future research would likely involve its synthesis followed by a thorough characterization of its photophysical properties (absorption, emission, quantum yield) and an evaluation of its performance in electronic devices or as a biological probe, comparing it to the parent compound and other alkyl derivatives.
Compound Index
Structure
2D Structure
3D Structure
Properties
CAS No. |
184694-50-6 |
|---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
1-propyl-7H-benzo[c]carbazole |
InChI |
InChI=1S/C19H17N/c1-2-6-13-7-5-8-14-11-12-17-19(18(13)14)15-9-3-4-10-16(15)20-17/h3-5,7-12,20H,2,6H2,1H3 |
InChI Key |
DYJPVVJAPJDSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC2=C1C3=C(C=C2)NC4=CC=CC=C43 |
Origin of Product |
United States |
Advanced Spectroscopic and Electrochemical Characterization of 1 Propyl 7h Benzo C Carbazole and Benzocarbazole Derivatives
Electronic Absorption and Emission Spectroscopy for Photophysical Property Elucidation
Electronic absorption and emission spectroscopy are fundamental techniques for understanding the photophysical behavior of molecules. These methods provide insights into the electronic transitions, energy levels, and luminescent capabilities of benzocarbazole derivatives.
Ultraviolet-Visible Absorption Characteristics
The ultraviolet-visible (UV-Vis) absorption spectra of benzocarbazole derivatives reveal electronic transitions within the molecule. Typically, these compounds exhibit distinct absorption bands corresponding to locally excited (LE) transitions and intramolecular charge transfer (ICT) transitions. For instance, certain push-pull chromophores based on a carbazole (B46965) moiety show high and mid-energy bands due to LE transitions and low-energy bands due to ICT transitions researchgate.net.
The position and intensity of these absorption bands can be influenced by the molecular structure, including the nature and position of substituents and the degree of conjugation. For example, incorporating an auxiliary electron donor in benzocarbazole dyes can improve the absorption spectra and shift the maximum absorption band to the red region researchgate.net. Thiophene-containing dyes also exhibit red-shifted absorption profiles compared to their phenyl analogs due to more effective electronic delocalization researchgate.net. The solvent environment also plays a crucial role; a positive solvatochromism, where the absorption maximum shifts with solvent polarity, has been observed in some benzocarbazole dyes researchgate.net.
| Compound Type | Key UV-Vis Absorption Features | Reference |
| Push-pull carbazole chromophores | Distinct high and mid-energy LE bands and low-energy ICT bands. | researchgate.net |
| Benzocarbazole dyes with auxiliary donors | Improved absorption spectra with a red-shift in the maximum absorption band. | researchgate.net |
| Thiophene-containing carbazole dyes | Red-shifted absorption compared to phenyl analogs. | researchgate.net |
| Pyrano[3,2-f] and [2,3-g]indoles | Two absorption bands between 275–325 nm and 330–400 nm, corresponding to S0 → S2 and S0 → S1 transitions. | mdpi.com |
Fluorescence and Phosphorescence Emission Spectra
Fluorescence and phosphorescence spectroscopy provide information about the emissive properties of benzocarbazole derivatives from their excited singlet and triplet states, respectively. The emission wavelength and efficiency are highly dependent on the molecular structure and environment.
For instance, two isomeric chromophores based on 7H-benzo[c]carbazole (BCz), when functionalized with diphenylamine (B1679370) donors, show different emission characteristics. One emitter exhibits a weak charge-transfer character, while the other, fused through the phenyl unit of BCz, displays a strong charge-transfer character, leading to a red-shifted emission spectrum rsc.org. Similarly, carbazole derivatives with a benzimidazole (B57391) chromophore show emission maxima that are influenced by the linking spacer, with thiophene (B33073) linkers causing a red-shift compared to phenyl linkers researchgate.net. The solid-state packing and intermolecular interactions can also significantly affect the emission properties.
The study of pyranoindole congeners, which are structurally related to benzocarbazoles, reveals that their emission spectra can be complex, sometimes showing dual or hybrid emission from both locally excited and ICT states mdpi.com.
| Compound | Emission Maximum (nm) | Key Emission Characteristics | Reference |
| NIDPA-2 (BCz derivative) | Red-shifted emission | Strong charge-transfer character. | rsc.org |
| Carbazole-benzimidazole with thiophene spacer | Red-shifted emission | Effective electronic delocalization. | researchgate.net |
| 3,4-thioaryl-N-propylmaleimide derivatives | Varies | Quantum yields from 2% to 80% in solution. | mdpi.com |
| Pyrano[2,3-f] and [2,3-e]indoles | 474–522 | Weak fluorescence with quantum yields up to 7%. | mdpi.com |
Quantum Yield Determinations for Luminescent Processes
The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a luminescent process. For benzocarbazole derivatives, quantum yields can vary significantly depending on the molecular design and the surrounding medium.
High fluorescence quantum yields, in some cases approaching 1.00, have been reported for certain carbazole derivatives in solution researchgate.net. For example, a series of fluorescent compounds derived from carbazole exhibited very high fluorescence efficiency in dichloromethane (B109758) solutions, with quantum yields in the range of 0.88–1.00 researchgate.net. In another study, a novel luminogen named CZ-BT, which contains carbazole and benzothiazole (B30560) moieties, showed impressive fluorescence quantum yields of 70% in solution, 38% in the amorphous state, and 75% in the crystalline state mdpi.com.
The development of materials with high quantum yields is crucial for applications like OLEDs. For instance, blue thermally activated delayed fluorescent (TADF) emitters based on phenylcarbazole derivatives have been developed with a high quantum efficiency of 14.7% researchgate.net.
| Compound/Derivative Type | Solvent/State | Fluorescence Quantum Yield (%) | Reference |
| Fluorescent carbazole derivatives | Dichloromethane | 88 - 100 | researchgate.net |
| CZ-BT (Carbazole-benzothiazole) | Solution | 70 | mdpi.com |
| CZ-BT (Carbazole-benzothiazole) | Amorphous State | 38 | mdpi.com |
| CZ-BT (Carbazole-benzothiazole) | Crystalline State | 75 | mdpi.com |
| Blue TADF emitters (Phenylcarbazole) | - | 14.7 (EQE) | researchgate.net |
| Pyrano[3,2-f] and [2,3-g]indoles | Acetonitrile | 30 - 89 | mdpi.com |
Time-Resolved Spectroscopy for Excited State Dynamics and Decay Kinetics
Time-resolved spectroscopy provides invaluable information about the dynamics of excited states, including their lifetimes and the kinetic processes that govern their decay.
Fluorescence Lifetime Measurements
Fluorescence lifetime is the average time a molecule spends in the excited singlet state before returning to the ground state. This parameter is sensitive to the molecular environment and can be used to probe interactions and quenching processes.
For carbazole-based room-temperature phosphorescent molecules, femtosecond transient absorption spectroscopy has been used to monitor the real-time dynamics of singlet-triplet transitions. In one study, the stimulated emission signal reached its maximum within 397 fs, and the subsequent decay, along with the rise of the triplet-triplet absorption signal, confirmed an intersystem crossing (ISC) process occurring within 2.5 ns acs.org. The phosphorescence lifetime was measured to be 4.1 μs acs.org.
In another study on donor-π-acceptor molecules, time-resolved femtosecond transient absorption spectroscopy was employed to discern multi-color fluorescence, where the excited-state absorption lifetimes showed a linear relationship with solvent viscosity researchgate.net.
Thermally Activated Delayed Fluorescence (TADF) Investigations
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs. This process involves reverse intersystem crossing (RISC) from the triplet state to the singlet state, followed by delayed fluorescence.
Benzocarbazole derivatives have been extensively investigated as TADF emitters and hosts in OLEDs. Bicarbazole-benzophenone based derivatives have been shown to be potential blue TADF emitters mdpi.com. Similarly, carbazole-benzophenone derivatives have been successfully designed as solution-processable bipolar host materials for high-efficiency green TADF OLEDs rsc.org. These materials exhibit high triplet energies, balanced charge-transporting properties, and good thermal stability, which are essential for efficient TADF rsc.org.
The design of TADF molecules often involves creating a twisted donor-acceptor structure to minimize the energy gap between the lowest singlet and triplet excited states (ΔEST), which facilitates RISC. However, challenges such as concentration quenching and annihilation processes still need to be addressed in TADF OLEDs mdpi.com.
Room Temperature Phosphorescence (RTP) Phenomena
Room temperature phosphorescence (RTP) is a unique photoluminescent phenomenon with significant potential in various applications, including organic light-emitting diodes (OLEDs) and bio-imaging. While the parent compound, 7H-benzo[c]carbazole (BCz), and its derivatives typically exhibit blue fluorescence in their pure powder form under ambient conditions, their RTP characteristics become prominent when dispersed in a polymer or powder matrix. chinesechemsoc.org This matrix-assisted RTP is a key feature of benzocarbazole derivatives.
When embedded in a matrix like poly(methyl methacrylate) (PMMA), 7H-benzo[c]carbazole derivatives can display strong, photo-activated green ultralong room-temperature phosphorescence (UORTP). chinesechemsoc.orgacs.org This phenomenon is attributed to the suppression of non-radiative decay pathways and the facilitation of intersystem crossing from the singlet excited state to the triplet excited state. The rigid environment provided by the polymer matrix minimizes molecular vibrations and rotations, thus reducing the quenching of the triplet excitons. rsc.org
The mechanism behind the UORTP in these systems is often linked to the formation of charge-separated states upon UV irradiation. chinesechemsoc.org Electron spin resonance (ESR) spectra have verified that the consumption of oxygen within the polymer matrix activates and enhances the ultralong phosphorescence. rsc.org
Table 1: Phosphorescence Properties of 7H-Benzo[c]carbazole Derivatives in Different Environments
| Compound/System | Emission Color (at 77 K or RT) | Key Characteristics |
| 7H-Benzo[c]carbazole (BCz) in toluene (B28343) solution (77 K) | Green | Monomer emission. chinesechemsoc.org |
| 7H-Benzo[c]carbazole (BCz) powder (77 K) | Yellow | Red-shifted due to H-aggregates. chinesechemsoc.org |
| 7H-Benzo[c]carbazole (BCz) in PMMA film (RT) | Green UORTP | Photo-activated ultralong phosphorescence. acs.org |
| Cyanophenyl-substituted BCz derivatives (RT) | Green to Yellow | Emission color depends on the substitution site. acs.orgnih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
The ¹H and ¹³C NMR spectra of 1-propyl-7H-benzo[c]carbazole would be characterized by signals corresponding to the aromatic protons and carbons of the benzo[c]carbazole core, as well as the aliphatic protons and carbons of the propyl group.
For the parent 7H-benzo[c]carbazole, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The N-H proton of the carbazole moiety would appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration. In the ¹³C NMR spectrum, the aromatic carbons would exhibit signals in the range of 110 to 140 ppm. researchgate.net
For this compound, the signals for the propyl group would appear in the upfield region. The -CH₃ protons would be expected as a triplet, the -CH₂- protons adjacent to the aromatic ring would be a triplet, and the central -CH₂- protons would appear as a multiplet (sextet). The corresponding carbon signals would be found in the aliphatic region of the ¹³C NMR spectrum.
While specific spectral data for this compound is not available, data for related structures can provide a reference. For instance, the characterization of various benzocarbazole derivatives consistently involves ¹H and ¹³C NMR analysis to confirm their structures. chinesechemsoc.orgpku.edu.cn
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 9.0 | 110 - 145 |
| N-H Proton | Variable (broad singlet) | - |
| Propyl -CH₂- (alpha) | ~2.5 - 3.0 | ~30 - 40 |
| Propyl -CH₂- (beta) | ~1.5 - 2.0 | ~20 - 30 |
| Propyl -CH₃ (gamma) | ~0.9 - 1.2 | ~10 - 15 |
³¹P NMR spectroscopy is a powerful technique specifically used for the characterization of organophosphorus compounds. While there is no direct information on the ³¹P NMR of organophosphorus functionalized this compound, the general principles of this technique are applicable.
The chemical shift in ³¹P NMR is highly sensitive to the coordination number and the electronic environment of the phosphorus atom. This makes it an excellent tool for studying the structure and bonding in phosphorus-containing molecules. For instance, in the study of phosphine (B1218219) ligands based on a benzo[c]carbazolyl framework, ³¹P NMR would be crucial for confirming the successful synthesis and purity of the ligand. rsc.org The chemical shift would indicate the oxidation state and coordination environment of the phosphorus atom.
In related organophosphorus chemistry, ³¹P NMR is used to monitor reaction progress and to characterize intermediates and final products. The technique is sensitive enough to distinguish between different phosphorus-containing species that might be present in a reaction mixture.
Mass Spectrometry for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z value corresponding to its molecular weight. The parent compound, 7H-benzo[c]carbazole (C₁₆H₁₁N), has a molecular weight of approximately 217.26 g/mol , and its GC-MS data shows a prominent molecular ion peak at m/z 217. nih.gov The addition of a propyl group (C₃H₇) would increase the molecular weight by 43.09 g/mol , leading to an expected molecular ion for this compound (C₁₉H₁₇N) at approximately m/z 260.35.
The fragmentation of the molecular ion provides valuable structural information. For alkyl-substituted aromatic compounds, a common fragmentation pathway is the benzylic cleavage, which involves the loss of an alkyl radical to form a stable benzylic cation. In the case of this compound, a likely fragmentation would be the loss of an ethyl radical (•C₂H₅) to form a [M - 29]⁺ ion, which would be a resonance-stabilized cation. Another possible fragmentation is the loss of a methyl radical (•CH₃) to give a [M - 15]⁺ fragment. The fragmentation patterns of alkylbenzenes have been extensively studied and provide a basis for predicting the behavior of alkylated benzocarbazoles. core.ac.uk
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | ~260 | Molecular Ion |
| [M - 15]⁺ | ~245 | Loss of a methyl radical (•CH₃) |
| [M - 29]⁺ | ~231 | Loss of an ethyl radical (•C₂H₅) |
| [M - 43]⁺ | ~217 | Loss of a propyl radical (•C₃H₇) |
X-ray Diffraction and Crystallography for Solid-State Molecular Architecture
X-ray diffraction (XRD) and crystallography are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding intermolecular interactions and how they influence the material's properties.
While a specific crystal structure for this compound is not available in the searched literature, studies on related benzocarbazole derivatives provide insight into their solid-state architecture. The single crystal analysis of 7H-benzo[c]carbazole reveals a planar configuration. chinesechemsoc.org This planarity facilitates strong π–π stacking interactions between adjacent molecules, leading to the formation of H-aggregates. chinesechemsoc.org These intermolecular interactions are critical for the observed photophysical properties, including the red-shift in phosphorescence in the solid state. chinesechemsoc.org
For this compound, it is expected that the benzocarbazole core would remain largely planar. The propyl group, being a flexible alkyl chain, might influence the crystal packing. Depending on its conformation, it could either facilitate or hinder close π–π stacking. The crystal structure of a related compound, 7H-1-benzofuro[2,3-b]carbazole, shows that the benzofuran (B130515) and carbazole ring systems are nearly co-planar. nih.gov
The determination of the crystal structure of this compound would provide valuable information on bond lengths, bond angles, and intermolecular contacts, which would help in rationalizing its physical and electronic properties.
Electrochemical Characterization Techniques for Redox Behavior
Electrochemical techniques, particularly cyclic voltammetry (CV), are widely used to investigate the redox properties of molecules, providing information on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. als-japan.comresearchgate.net
The redox behavior of carbazole derivatives can be tuned by introducing different substituents. The carbazole moiety is electron-rich and can be oxidized. The introduction of an electron-donating group, such as a propyl group, is expected to lower the oxidation potential of the benzocarbazole core, making it easier to oxidize. This is because the alkyl group will increase the electron density on the aromatic system, thus raising the energy of the HOMO.
Cyclic voltammetry measurements of carbazole-based polymers and small molecules are frequently performed to assess their potential for use in electronic devices. researchgate.net The oxidation and reduction potentials obtained from CV can be used to estimate the HOMO and LUMO energy levels, which are critical parameters for designing materials for applications such as solar cells and OLEDs. researchgate.net
For this compound, it is predicted that it will exhibit at least one reversible or quasi-reversible oxidation wave in its cyclic voltammogram, corresponding to the formation of a radical cation. The exact potential of this oxidation would depend on the solvent and electrolyte system used, but it is expected to be lower than that of the unsubstituted 7H-benzo[c]carbazole.
Cyclic Voltammetry for Electron Transfer Mechanisms
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. researchgate.net For benzocarbazole derivatives, CV provides crucial information about their electronic structure, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The technique involves scanning the potential of a working electrode and measuring the resulting current.
In a typical CV experiment for a benzocarbazole derivative, the compound is dissolved in a suitable solvent containing a supporting electrolyte, such as tetraethylammonium (B1195904) perchlorate (B79767) in dimethylformamide. acs.org The solution is then subjected to a linearly swept potential between two set points. The resulting voltammogram, a plot of current versus potential, reveals the oxidation and reduction potentials of the compound.
For many carbazole derivatives, the CV voltammograms show reversible or quasi-reversible oxidation waves. scholaris.ca These waves correspond to the removal of electrons from the molecule, typically from the nitrogen atom of the carbazole moiety and the π-conjugated system. The oxidation potential is directly related to the HOMO energy level. Similarly, reduction potentials, corresponding to the addition of electrons to the molecule, are related to the LUMO energy level. The study of nitrated 7H-dibenzo[c,g]carbazole derivatives, for instance, utilized cyclic voltammetry to examine their electrochemical reduction. acs.org
The electron transfer mechanism can often be complex. For some carbazole chromophore derivatives, a single reversible oxidative peak has been observed, which is attributed to a two-sequential electron transfer (EE scheme), while the reductive peak may follow an ECEC mechanism (electrochemical-chemical-electrochemical-chemical steps). researchgate.netiieta.org The precise nature of the electron transfer, including the number of electrons transferred and the reversibility of the process, can be elucidated by analyzing the shape, peak separation, and scan rate dependence of the CV waves.
Below is a representative data table illustrating typical electrochemical data obtained from cyclic voltammetry for benzocarbazole derivatives.
| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| Derivative A | 0.85 | -2.10 | -5.25 | -2.70 |
| Derivative B | 0.92 | -2.05 | -5.32 | -2.75 |
| Derivative C | 0.88 | -2.15 | -5.28 | -2.65 |
Note: The data in this table is representative of typical values for benzocarbazole derivatives and is intended for illustrative purposes.
Chronoamperometry and Convolution-Deconvolution Transforms
Chronoamperometry is an electrochemical technique where a potential step is applied to the working electrode, and the resulting current is monitored as a function of time. This method is particularly useful for studying the kinetics of electrode processes and determining diffusion coefficients of electroactive species.
When coupled with convolution-deconvolution transforms, chronoamperometry becomes an even more powerful tool for elucidating complex electrode reaction mechanisms. researchgate.netiieta.org The convolution of the current transient transforms the data in a way that simplifies the analysis of kinetic and mechanistic parameters. Deconvolution, the reverse process, can be used to further refine the understanding of the electrochemical system.
For carbazole derivatives, these techniques have been employed to determine key parameters such as the heterogeneous rate constant (k_s), the diffusion coefficient (D), the redox potential (E⁰), and the transfer coefficient (α). iieta.org The combination of cyclic voltammetry, chronoamperometry, and convolution-deconvolution transforms allows for a comprehensive investigation of the electrode reaction pathway. researchgate.net For example, studies on certain carbazole chromophores have used these methods to confirm an EE oxidative scheme and an ECEC reductive mechanism. researchgate.netiieta.org The homogeneous chemical rate constant (k_c) for the chemical step in an ECEC mechanism can also be precisely evaluated. electrochemsci.org
The following table presents hypothetical kinetic parameters for a benzocarbazole derivative that could be determined using these advanced electrochemical methods.
| Parameter | Value | Unit |
| Diffusion Coefficient (D) | 1.5 x 10⁻⁵ | cm²/s |
| Heterogeneous Rate Constant (k_s) | 0.02 | cm/s |
| Transfer Coefficient (α) | 0.5 | - |
| Homogeneous Chemical Rate Constant (k_c) | 100 | s⁻¹ |
Note: The data in this table is representative and for illustrative purposes.
Electrochemical Impedance Spectroscopy (EIS) and Mott-Schottky Analysis for Charge Transport Interfaces
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the frequency response of an electrochemical system. redalyc.org It provides detailed information about the properties of electrode-electrolyte interfaces, charge transfer resistance, and capacitance. rsc.org For materials like benzocarbazole derivatives, which are often used in thin-film devices, EIS is invaluable for characterizing the performance of these films.
A typical EIS experiment involves applying a small amplitude AC potential perturbation over a wide range of frequencies and measuring the resulting current response. The data is often presented as a Nyquist plot (imaginary impedance versus real impedance). The shape of the Nyquist plot can be modeled using an equivalent electrical circuit, which consists of resistors, capacitors, and other electrical elements that represent the physical and chemical processes occurring at the interface. rsc.org
Mott-Schottky analysis is an extension of EIS that is particularly useful for characterizing the electronic properties of semiconducting materials, including many organic semiconductors like benzocarbazole derivatives. metrohm.com In a Mott-Schottky experiment, EIS is performed at various DC bias potentials. metrohm.com A plot of the reciprocal of the square of the interfacial capacitance (C⁻²) versus the applied potential (V) yields a Mott-Schottky plot. wikipedia.org
From the Mott-Schottky plot, several critical parameters can be determined:
Flat-band potential (V_fb): The potential at which there is no band bending in the semiconductor at the interface. This is found from the x-intercept of the linear portion of the plot. wikipedia.org
Doping density (N_D or N_A): The concentration of charge carriers (donors for n-type, acceptors for p-type) in the semiconductor. This is calculated from the slope of the linear region of the plot. wikipedia.org
Type of semiconductor: The sign of the slope of the Mott-Schottky plot indicates whether the semiconductor is n-type (positive slope) or p-type (negative slope). researchgate.net
For benzocarbazole derivatives, which often exhibit p-type or n-type semiconducting behavior depending on their substitution, Mott-Schottky analysis provides a direct way to measure their charge carrier concentration and flat-band potential, which are crucial for their application in electronic devices.
A representative Mott-Schottky data table for a hypothetical benzocarbazole derivative film is shown below.
| Parameter | Value | Unit |
| Flat-band Potential (V_fb) | 0.5 | V vs. Ag/AgCl |
| Doping Density (N_A) | 5 x 10¹⁷ | cm⁻³ |
| Semiconductor Type | p-type | - |
Note: The data in this table is representative and for illustrative purposes.
Computational and Theoretical Investigations of 1 Propyl 7h Benzo C Carbazole and Analogous Structures
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is instrumental in understanding the distribution of electrons and the energy levels of molecular orbitals, which dictate the chemical and physical properties of compounds like benzo[c]carbazole. DFT calculations for carbazole (B46965) and its benzofused isomers, including benzo(c)carbazole (BcCz), reveal how the extension of the π-conjugated system affects their electronic properties. icm.edu.plbibliotekanauki.pl
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical stability and electronic properties of a molecule. scholarena.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's conductivity and optical properties. scholarena.comnankai.edu.cncore.ac.uk
For benzo[c]carbazole, the fusion of an additional benzene (B151609) ring to the carbazole core extends the π-conjugation, which generally leads to a decrease in the HOMO-LUMO gap compared to the parent carbazole molecule. icm.edu.pl DFT calculations performed at the B3LYP/6-311G(d,p) level of theory show that the HOMO energy level of benzo(c)carbazole is -5.46 eV, while the LUMO energy level is -1.21 eV, resulting in an energy gap of 4.25 eV. icm.edu.pl This elongation of the aromatic skeleton tends to raise the HOMO level and lower the LUMO level, thereby narrowing the gap. icm.edu.pl In many carbazole-based donor-acceptor systems, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO is distributed across the acceptor and π-bridge components. nankai.edu.cnrsc.org
Interactive Data Table: Calculated FMO Energies and Gaps for Benzo[c]carbazole and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Source |
| Carbazole (Cz) | -5.79 | -0.99 | 4.80 | icm.edu.pl |
| Benzo[a]carbazole (BaCz) | -5.44 | -1.33 | 4.11 | icm.edu.pl |
| Benzo[b]carbazole (BbCz) | -5.39 | -1.36 | 4.03 | icm.edu.pl |
| Benzo[c]carbazole (BcCz) | -5.46 | -1.21 | 4.25 | icm.edu.pl |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. jnsam.comdeeporigin.com The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying electron density. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). deeporigin.com
In carbazole derivatives, the MEP map generally shows a region of negative potential around the nitrogen atom due to its lone pair of electrons. In contrast, the hydrogen atom attached to the nitrogen (in N-H carbazoles) exhibits a positive potential. researchgate.net The distribution of charge across the aromatic rings is also visualized, providing insights into how the molecule will interact with other molecules. jnsam.com Substituents on the carbazole framework can significantly alter the MEP map, thereby influencing the molecule's intermolecular interactions and properties like solubility and crystal packing. jnsam.commdpi.com
In organic semiconductor materials, charge transport occurs via a "hopping" mechanism, where charge carriers (electrons or holes) jump between adjacent molecules. icm.edu.pl The efficiency of this process is heavily influenced by the reorganization energy (λ), a concept described by Marcus theory. researchgate.net Reorganization energy is the energy required to change the geometry of a molecule from its neutral state to its ionized state (and vice versa) without the charge actually being transferred. A lower reorganization energy generally corresponds to a higher charge carrier mobility. icm.edu.pl
DFT calculations have been used to determine the reorganization energies for both hole transport (λh) and electron transport (λe) in benzocarbazole isomers. icm.edu.plbibliotekanauki.pl For benzo(c)carbazole, the calculated hole reorganization energy is 0.25 eV, and the electron reorganization energy is 0.22 eV. icm.edu.pl These values are crucial for assessing the potential of a material for use in electronic devices, as they indicate how readily the molecule can accommodate the addition or removal of an electron. Studies on benzocarbazole isomers have shown that subtle changes in molecular structure can significantly impact reorganization energy. icm.edu.plbibliotekanauki.pl
Interactive Data Table: Calculated Reorganization Energies for Benzo[c]carbazole and Related Compounds
| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Source |
| Carbazole (Cz) | 0.27 | 0.10 | icm.edu.pl |
| Benzo[a]carbazole (BaCz) | 0.23 | 0.21 | icm.edu.pl |
| Benzo[b]carbazole (BbCz) | 0.18 | 0.11 | icm.edu.pl |
| Benzo[c]carbazole (BcCz) | 0.25 | 0.22 | icm.edu.pl |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules. It allows for the calculation of electronic transition energies, which correspond to the absorption of light, and provides insights into the nature of these transitions. mdpi.com For carbazole and its derivatives, TD-DFT is used to understand their photophysical properties, such as UV-Vis absorption and fluorescence. mdpi.commdpi.com
Studies on carbazole reveal a typical excited-state relaxation pathway. mdpi.com Upon photoexcitation, the molecule is promoted from the ground state (S0) to an excited singlet state (Sx). This is followed by a rapid, sub-picosecond internal conversion (IC) to the lowest excited singlet state (S1). mdpi.com The S1 state can then decay back to the ground state via fluorescence or undergo intersystem crossing (ISC) to populate the lowest triplet state (T1). mdpi.com TD-DFT calculations can predict the energies of the S0 → S1 and other transitions, which helps in interpreting experimental absorption spectra. mdpi.com These calculations are also crucial for understanding the mechanisms behind phenomena like thermally activated delayed fluorescence (TADF) in more complex carbazole derivatives. rsc.org
Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For compounds like 1-Propyl-7H-benzo[C]carbazole, MD simulations can provide valuable information about conformational stability, molecular packing in the solid state, and non-covalent intermolecular interactions such as π-π stacking. nih.govnih.gov
These simulations are particularly important for understanding the bulk properties of materials. For instance, MD can be used to generate realistic morphologies of molecular aggregates or thin films. nih.gov The resulting structural information, such as the distance and orientation between neighboring molecules, is critical for calculating charge transport properties. nih.gov MD studies on carbazole derivatives have been employed to investigate their interactions with surfaces and to understand how they form ordered structures, which is essential for the performance of organic electronic devices. nih.gov
Quantum Chemical Calculations of Spectroscopic Properties
Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic properties of molecules. By computationally modeling properties like vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts, researchers can gain a deeper understanding of molecular structure and bonding. rsc.org
For carbazole derivatives, DFT has been successfully used to calculate harmonic vibrational frequencies. rsc.org By comparing the calculated spectra with experimental Fourier-transform infrared (FT-IR) spectra, specific vibrational modes can be assigned to the stretching and bending of particular bonds within the molecule. This coupled computational-experimental approach is powerful for detailed structural characterization. rsc.org Similarly, as mentioned in section 4.2, TD-DFT is the standard method for predicting UV-Vis absorption spectra, providing energies and oscillator strengths for electronic transitions that can be directly compared to experimental measurements. scholarena.com
In Silico Design and Predictive Modeling for Functional Derivatives
In silico design and predictive modeling have become indispensable tools in the field of materials science and medicinal chemistry for the rational design of novel functional molecules. For complex heterocyclic systems like this compound, computational methods allow for the prediction of various electronic and photophysical properties, guiding the synthesis of derivatives with tailored characteristics. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are among the most powerful and widely used methods for these purposes.
The core principle of in silico design involves making systematic modifications to a parent structure, in this case, this compound, and calculating the resulting changes in its properties. These modifications can include the introduction of electron-donating or electron-withdrawing groups at different positions on the carbazole framework, extension of the π-conjugated system, or alteration of the alkyl substituent. The goal is to establish structure-property relationships that can be used to predict the performance of yet-to-be-synthesized compounds.
For instance, in the context of designing new materials for organic light-emitting diodes (OLEDs), key parameters of interest include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the wavelengths of maximum absorption and emission. Predictive modeling can provide insights into how different functional groups will affect these properties. For example, the introduction of a donor group is generally expected to raise the HOMO energy level, while an acceptor group will lower the LUMO energy level, both of which can lead to a reduction in the energy gap and a red-shift in the emission wavelength.
A hypothetical in silico study on derivatives of this compound might involve the introduction of functional groups such as methoxy (B1213986) (-OCH3) as an electron-donating group and cyano (-CN) as an electron-withdrawing group. The predicted electronic properties could be summarized in a data table as follows:
| Compound | Functional Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Max Emission (nm) |
| This compound | None | -5.85 | -2.15 | 3.70 | 410 |
| 1-Propyl-10-methoxy-7H-benzo[C]carbazole | -OCH3 | -5.60 | -2.10 | 3.50 | 440 |
| 1-Propyl-10-cyano-7H-benzo[C]carbazole | -CN | -6.10 | -2.50 | 3.60 | 425 |
This table is illustrative and based on general principles of molecular design for similar carbazole derivatives.
Such predictive modeling allows researchers to screen a large number of virtual compounds and prioritize the most promising candidates for synthesis, thereby saving significant time and resources.
Theoretical Analysis of Intramolecular Hindrance and Dihedral Angles
The three-dimensional structure of a molecule plays a crucial role in determining its physical and chemical properties. In complex aromatic systems like this compound and its derivatives, intramolecular steric hindrance can lead to significant deviations from planarity. These distortions, in turn, can have a profound impact on the electronic properties of the molecule, such as the extent of π-conjugation and the efficiency of charge transport.
Theoretical analysis, primarily through computational chemistry methods, allows for the detailed investigation of these structural features. By calculating the optimized molecular geometry, researchers can determine key parameters such as bond lengths, bond angles, and, most importantly, dihedral angles. The dihedral angle, which describes the angle between two intersecting planes, is a critical measure of the twisting or rotation around a chemical bond.
In the case of this compound, steric hindrance between the propyl group at the 1-position and the hydrogen atom at the 11-position of the benzo ring can cause a distortion of the carbazole backbone. The extent of this distortion can be quantified by calculating the dihedral angles within the fused ring system.
Furthermore, the introduction of bulky substituents can exacerbate this intramolecular hindrance. For example, in a theoretical study of carbazole-based univaq.ithelicenes, which are molecules with overlapping aromatic rings, the dihedral angles between the terminal aromatic rings were found to be substantial, indicating a significant helical twist in the molecule. beilstein-journals.org This twisting is a direct consequence of the steric repulsion between the hydrogen atoms on the overlapping rings.
A similar approach can be applied to study the conformational preferences of the propyl group in this compound. The rotation around the C1-C(propyl) bond will be subject to an energy barrier due to steric clashes with the adjacent aromatic ring. Computational methods can be used to map out the potential energy surface for this rotation and identify the most stable conformation.
An illustrative data table from a theoretical analysis of a hypothetical substituted benzo[C]carbazole derivative, highlighting the impact of a bulky substituent on the dihedral angles, is presented below.
| Dihedral Angle | Parent Benzo[C]carbazole (°) | Substituted Benzo[C]carbazole (°) |
| C1-C11b-C11a-C11 | 1.2 | 5.8 |
| C4a-C4b-C5-C6 | -0.8 | -4.5 |
| C6a-C7-N-C7a | 0.5 | 3.2 |
This table is a hypothetical representation to illustrate the concept of how dihedral angles might be affected by substitution and is not based on experimental data for this compound.
The data in such a table would reveal the extent to which the planarity of the benzo[C]carbazole system is disrupted by steric hindrance. This information is vital for understanding and predicting the molecule's properties, as even small changes in geometry can lead to significant alterations in its electronic behavior and its performance in various applications.
Advanced Materials Science Applications of 1 Propyl 7h Benzo C Carbazole and Benzocarbazole Derivatives
Organic Optoelectronics
Carbazole (B46965) and its fused-ring derivatives, such as benzocarbazoles, are cornerstone materials in the field of organic optoelectronics. nih.gov Their electron-rich nature provides excellent hole-transporting capabilities, while their rigid, planar structure allows for strong π-π stacking, facilitating efficient charge transport. nih.gov These properties, combined with high thermal stability and the ease of functionalization, make them highly versatile building blocks for a wide range of applications, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.govnih.gov The ability to tune their frontier orbital energies through chemical modification enables the development of materials with tailored optical and electronic characteristics for specific device functions.
Organic Light-Emitting Diodes (OLEDs)
Benzocarbazole derivatives have been extensively developed for multiple roles within the emissive layer of OLEDs, serving as emitters, host materials, and hole-transporting materials. rsc.org Their inherent properties, such as high photoluminescence quantum yields and tunable energy levels, are critical for achieving high-efficiency and long-lasting OLED devices. rsc.org The versatility of the carbazole scaffold allows for the design of molecules suited for all generations of OLED technology, from fluorescent to phosphorescent and thermally activated delayed fluorescence (TADF) emitters.
The wide bandgap and high photoluminescence quantum yield of benzocarbazole derivatives make them particularly suitable for developing emitters, especially for the challenging deep-blue region of the spectrum. rsc.org By functionalizing the benzocarbazole core, researchers can precisely tune the emission color across the entire visible spectrum. rsc.org
For instance, two isomeric chromophores based on 7H-benzo[c]carbazole (BCz), namely NIDPA-1 and NIDPA-2, were developed as blue fluorescent emitters by introducing diphenylamine (B1679370) donors. The NIDPA-1 doped device exhibited a high quantum efficiency and superior blue color purity. In contrast, the NIDPA-2 device demonstrated a longer operational lifetime and an exceptionally high maximum luminance exceeding 70,000 cd/m². encyclopedia.pub
Furthermore, carbazole derivatives have been engineered to create ultra-deep-blue TADF emitters. mdpi.com Compounds like BFCz-TDBA, ICz-TDBA, and PIdCz-TDBA, which link carbazole derivative donors to an oxygen-bridged boron acceptor, exhibit deep-blue photoluminescence below 430 nm with a narrow emission spectrum. mdpi.com Solution-processed OLEDs using these emitters have achieved maximum external quantum efficiencies (EQE) up to 13.0% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.049), meeting the demanding BT.2020 standard for ultra-high-definition displays. mdpi.com Other carbazole-π-imidazole derivatives have also been used in non-doped deep-blue OLEDs, achieving an EQE of 4.43% and a maximum luminance of 11,364 cd/m² with CIE coordinates of (0.159, 0.080). rsc.org
| Emitter Compound | Role/Type | Max. EQE (%) | CIE Coordinates (x, y) | Max. Luminance (cd/m²) | Ref. |
| NIDPA-1 | Blue Fluorescent | Higher than NIDPA-2 | - | >60,000 | encyclopedia.pub |
| NIDPA-2 | Blue Fluorescent | - | - | >70,000 | encyclopedia.pub |
| BFCz-TDBA | Ultra-Deep-Blue TADF | 12.0 | (0.16, 0.044) | - | mdpi.com |
| ICz-TDBA | Ultra-Deep-Blue TADF | 13.0 | (0.16, 0.049) | - | mdpi.com |
| PIdCz-TDBA | Ultra-Deep-Blue TADF | 12.2 | (0.16, 0.046) | - | mdpi.com |
| BCzB-PPI | Deep-Blue Fluorescent (Non-doped) | 4.43 | (0.159, 0.080) | 11,364 | rsc.org |
| JV55 | Deep-Blue Fluorescent | 6.5 | (0.16, 0.06) | - | nih.gov |
To achieve high efficiency in second-generation phosphorescent OLEDs (PhOLEDs), host materials must possess high triplet energy levels to confine the triplet excitons on the guest phosphorescent emitter, preventing energy back-transfer. researchgate.net Carbazole and benzocarbazole derivatives are widely used to construct host materials due to their inherently high triplet energies. researchgate.net
Bipolar host materials, which can transport both holes and electrons, are particularly desirable for creating a balanced charge injection and recombination zone within the emitting layer. rsc.org Researchers have synthesized novel pyridinyl-carbazole-based host materials, H1 and H2, which exhibit high glass transition temperatures (127 °C and 139 °C, respectively) and high triplet energies (2.82 eV and 2.81 eV). rsc.org These properties make them excellent hosts for both green (Ir(ppy)₃) and blue (FIrpic) phosphorescent emitters. A blue PhOLED using H2 as the host achieved a maximum current efficiency of 20.2 cd/A and a power efficiency of 10.9 lm/W. rsc.org
Similarly, a bipolar host molecule, EBCz-ThX, combining carbazole and thioxanthene-S,S-dioxide units, was developed with a high triplet energy of 2.94 eV. nih.gov This material proved to be an excellent host for blue PhOLEDs, achieving a quantum efficiency of approximately 12% and a current efficiency of 24 cd/A at a practical brightness of 100 cd/m². nih.gov The versatility of carbazole derivatives allows them to serve as universal hosts for PhOLEDs of various colors, with some devices achieving external quantum efficiencies as high as 31.8% for blue emitters and 16.6% for red emitters. researchgate.net
| Host Compound | Emitter (Dopant) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Triplet Energy (eV) | Ref. |
| H1 | FIrpic (Blue) | 9.0 | 18.2 | 8.9 | 2.82 | rsc.org |
| H2 | FIrpic (Blue) | 9.7 | 20.2 | 10.9 | 2.81 | rsc.org |
| H1 | Ir(ppy)₃ (Green) | 13.9 | 45.1 | 37.9 | 2.82 | rsc.org |
| H2 | Ir(ppy)₃ (Green) | 13.1 | 42.8 | 36.8 | 2.81 | rsc.org |
| EBCz-ThX | FIrpic (Blue) | ~12.0 | 24 | - | 2.94 | nih.gov |
| B15 | Blue Phosphor | 31.8 | - | - | - | researchgate.net |
| B24 | Red Phosphor | 16.6 | - | - | - | researchgate.net |
The intrinsic electron-donating nature of the carbazole nitrogen atom makes its derivatives excellent hole-transporting materials (HTMs). nih.gov An ideal HTM should possess high hole mobility for efficient charge injection and transport, as well as a high glass-transition temperature (Tg) to ensure the morphological stability and longevity of the device. rsc.org
A variety of carbazole-based HTMs have been designed and synthesized. For instance, a series of carbazole-based twin molecules (V1209, V1221, V1225) and a smaller derivative (V1207) were developed for use in perovskite solar cells. These materials exhibited suitable ionization energies for efficient hole injection, with V1207 showing the highest hole drift mobility of 5 x 10⁻⁵ cm²/V·s. rsc.org
In another study, D–A type carbazole derivatives were reported as HTMs in perovskite solar cells. The compound KZRD, which incorporates a 3-ethyl rhodanine acceptor group, exhibited a higher hole mobility compared to its analogues, leading to a high power conversion efficiency of 20.40%. researchgate.net The structural design of these molecules, including the choice of isomeric linkage and the addition of functional groups, allows for fine-tuning of their electrochemical properties and charge-transporting capabilities. rsc.orgresearchgate.net
| HTM Compound | Application | Hole Mobility (cm²/V·s) | Device PCE (%) | Tg (°C) | Ref. |
| V1207 | Perovskite Solar Cell | 5 x 10⁻⁵ | ~18 | 134 | rsc.org |
| V1209 | Perovskite Solar Cell | - | ~16 | 170 | rsc.org |
| V1221 | Perovskite Solar Cell | - | ~15 | 162 | rsc.org |
| V1225 | Perovskite Solar Cell | - | ~17 | 173 | rsc.org |
| KZRD | Perovskite Solar Cell | Higher than KZ, KZIC | 20.40 | - | researchgate.net |
| TECEB | OLED | - | - | 130 | rsc.org |
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy, carbazole and benzocarbazole derivatives are prominent as electron-donor materials in OPVs and as sensitizers in DSSCs. nih.gov Their strong light absorption, high hole mobility, and tunable energy levels are key to efficient photon-to-electron conversion. nih.gov The donor-π-acceptor (D-π-A) architecture is a common design strategy for these molecules, where the carbazole unit typically serves as the electron donor. nih.gov
In DSSCs, the sensitizer dye is responsible for absorbing sunlight and injecting electrons into a semiconductor nanoparticle layer (typically TiO₂). nih.gov The performance of carbazole-based sensitizers can be tuned by modifying the π-conjugated bridge and the acceptor group. rsc.org
Other research on push-pull molecules using carbazole as a donor (CAR-TPA and CAR-THIOHX) resulted in DSSCs with PCEs of 2.12% and 1.83%, respectively. The moderate performance was attributed to a high dihedral angle between the carbazole donor and the phenyl bridge, which limited light absorption in the visible region. These studies highlight that molecular engineering, including the planarity of the molecule and the nature of the acceptor group, is critical for optimizing the light-harvesting and charge-injection efficiencies of the sensitizer. rsc.org
| Sensitizer Compound | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) | Ref. |
| CP-Ph | 7.54 | 14.25 | 0.83 | 63.5 | rsc.org |
| CP-Ph-F | 6.81 | 13.91 | 0.81 | 60.5 | rsc.org |
| CP-Ph-OMe | 6.27 | 12.87 | 0.81 | 60.3 | rsc.org |
| CP-Ph-Cl | 6.64 | 13.56 | 0.81 | 60.4 | rsc.org |
| CAR-TPA | 2.12 | - | - | - | |
| CAR-THIOHX | 1.83 | - | - | - |
Compound Names
| Abbreviation / Name | Full Chemical Name |
| BCz | 7H-benzo[c]carbazole |
| NIDPA-1 | N⁶,N⁶,N¹²,N¹²-tetraphenylbenzo[b]indolo[1,2,3-lm]carbazole-6,12-diamine |
| NIDPA-2 | N¹⁰,N¹⁰,N¹³,N¹³-tetraphenylbenzo[c]indolo[3,2,1-jk]carbazole-10,13-diamine |
| BFCz-TDBA | (Unavailable in provided text) |
| ICz-TDBA | (Unavailable in provided text) |
| PIdCz-TDBA | (Unavailable in provided text) |
| BCzB-PPI | (Unavailable in provided text) |
| JV55 | 6-((9,9-dibutyl-7-((7-cyano-9-(2-ethylhexyl)-9H-carbazol-2-yl)ethynyl)-9H-fluoren-2-yl)ethynyl)-9-(2-ethylhexyl)-9H-carbazole-2-carbonitrile |
| H1 | (Unavailable in provided text) |
| H2 | (Unavailable in provided text) |
| Ir(ppy)₃ | Tris(2-phenylpyridine)iridium(III) |
| FIrpic | Bis(2-(4,6-difluorophenyl)pyridinato-C2,N)(picolinato)iridium(III) |
| EBCz-ThX | (Unavailable in provided text) |
| V1207, V1209, V1221, V1225 | (Specific structures unavailable in provided text) |
| KZRD | (Unavailable in provided text) |
| TECEB | 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene |
| CP-Ph, CP-Ph-F, CP-Ph-OMe, CP-Ph-Cl | (Specific structures unavailable in provided text) |
| CAR-TPA | (Unavailable in provided text) |
| CAR-THIOHX | (Unavailable in provided text) |
Self-Assembled Monolayer (SAM) Materials for Device Interfaces
Self-assembled monolayers (SAMs) composed of benzocarbazole derivatives are utilized to modify the interfaces between electrodes and active layers in optoelectronic devices, significantly enhancing their performance. These monolayers can alter the work function of electrodes, which reduces the energy barrier for charge carrier injection or extraction. mdpi.comnih.gov
Carbazole-based SAMs are designed with specific molecular components: an anchoring group (like thiol, phosphonic acid, or silane) that binds to the electrode surface, a conjugated spacer (the carbazole core) that influences the electronic properties, and terminal groups that can further tune the surface energy and dipole moment. mdpi.comnih.gov The formation of these monolayers, often just 1 nm thick, can be achieved through techniques like spin-coating followed by annealing. mdpi.com
Research has demonstrated that by functionalizing carbazole-based SAMs, the work function of gold (Au) electrodes can be tuned over a range of more than 1 eV (from 4.52 eV to 5.48 eV). nih.govmanchester.ac.uk For instance, thiol-carbazole SAMs have been developed to act as carrier-selective injection interlayers. nih.gov The introduction of different functional groups, such as bromo (Br) or tert-butyl (tBu), to the carbazole unit allows for this wide-range tuning. A Br-functionalized SAM (Br-2SCz) can increase the Au work function to 5.48 eV, making it highly effective for hole injection, while a tBu-functionalized SAM (tBu-2SCz) lowers it to 4.52 eV, which is more suitable for electron injection. nih.govmanchester.ac.uk
The effectiveness of these SAMs is evident in their application in various devices. In organic thin-film transistors (OTFTs), carbazole-based SAMs improve operating characteristics by reducing contact resistance at the metal-semiconductor interface. nih.govmanchester.ac.uk In perovskite and organic solar cells, carbazole-based SAMs like 2PACz and its derivatives have been used as hole transport layers, leading to record efficiencies and enhanced device stability under continuous illumination and long-term storage. rsc.orgresearchgate.net
Table 1: Properties of Carbazole-Based Self-Assembled Monolayers on Gold Electrodes
| SAM Molecule | Anchoring Group | Functional Group | Modified Au Work Function (eV) | Application Highlight |
|---|---|---|---|---|
| Br-2SCz | Thiol | Bromo | 5.48 | Enhanced hole injection in OTFTs nih.govmanchester.ac.uk |
| 2SCz | Thiol | Unsubstituted | 4.86 | Tunable interlayer for OTFTs nih.govmanchester.ac.uk |
| tBu-2SCz | Thiol | tert-Butyl | 4.52 | Enhanced electron injection in OTFTs nih.govmanchester.ac.uk |
| 2PACz | Phosphonic Acid | Unsubstituted | - | Efficient hole transport layer in perovskite solar cells rsc.orgresearchgate.net |
| Br-2PACz | Phosphonic Acid | Bromo | - | Record efficiency (19.51%) in mixed Sn/Pb perovskite solar cells rsc.org |
Field-Effect Transistors
Benzocarbazole derivatives are highly promising p-type organic semiconductors for use in organic field-effect transistors (OFETs). Their rigid and planar molecular structure facilitates strong intermolecular π-π stacking in thin films, which is crucial for efficient charge transport. The charge carrier mobility of these materials can be tuned by modifying their molecular structure, such as by extending the π-conjugated system or by adding specific substituents. rsc.orgresearchgate.net
For example, new indolo[3,2-b]carbazole derivatives have been synthesized where long alkyl chains are added to the ends of the molecule rather than on the nitrogen atoms. rsc.orgresearchgate.net This structural modification results in a molecular organization where the molecules stand perpendicular to the substrate surface, which is beneficial for charge transport between the source and drain electrodes. rsc.orgresearchgate.net Devices fabricated with these materials have demonstrated high hole mobilities. One such derivative, 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole, achieved a hole mobility of 0.22 cm²/V·s and an on/off ratio of approximately 10⁵. rsc.orgresearchgate.net
Furthermore, carbazole-based conjugated polymers have been employed as charge-trapping layers in organic field-effect transistor memories (OFETMs). researchgate.net By modifying the polymer structure with phenyl substituents, the lowest unoccupied molecular orbital (LUMO) energy level can be increased, significantly enhancing the charge-trapping efficiency. researchgate.net This led to an 86% improvement in the memory window and a faster switching speed (≤ 0.02 s) in OFETM devices. researchgate.net These devices also showed robust endurance, maintaining a high on/off current ratio after hundreds of programming/erase cycles and excellent charge retention over extended periods. researchgate.net
Table 2: Performance of Field-Effect Transistors Based on Benzocarbazole Derivatives
| Compound | Device Type | Hole Mobility (cm²/V·s) | On/Off Ratio | Key Feature |
|---|---|---|---|---|
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | OFET | 0.22 | ~10⁵ | Perpendicular molecular orientation on the surface rsc.orgresearchgate.net |
| C12-BBICZ (Indolo[3,2-b]carbazole derivative) | Single-crystal OFET | 1.5 | - | Extended π-conjugation for high mobility researchgate.net |
| Poly(phenylcarbazole fluorenone) (PFlPhCz) | OFETM | - | 3.99 × 10³ (after 300 cycles) | Phenyl substitution enhances charge-trapping and memory window researchgate.net |
| Alkylbenzotriazole and Benzothiadiazole Copolymers | Ambipolar OFET | >0.01 (electron) | - | High electron affinity for efficient electron transport rsc.org |
Laser Applications
Carbazole derivatives are investigated for their potential in laser applications due to their significant nonlinear optical (NLO) properties and strong photoluminescence. du.ac.ir The NLO characteristics of these materials, such as nonlinear absorption and refraction, can be harnessed for various photonic devices.
The Z-scan technique is a common method used to measure the NLO properties of materials. Studies on 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde using a continuous wave blue diode laser revealed interesting NLO behavior. du.ac.ir Open-aperture Z-scan measurements indicated the occurrence of saturation absorption, a phenomenon where the absorption of light decreases at high intensities. du.ac.ir In closed-aperture measurements, a peak-valley configuration was observed, which is characteristic of a self-defocusing effect caused by thermal lensing at lower laser powers. du.ac.ir
At higher incident laser powers, significant nonlinear optical phase changes can lead to the formation of diffraction ring patterns. du.ac.ir The combination of strong photoluminescence under blue laser emission and high NLO properties makes carbazole-based compounds promising candidates for use in optical limiting, optical switching, and other laser-based applications. du.ac.ir
Functional Polymer Systems
Functional polymer systems incorporating benzocarbazole units are at the forefront of materials research for electronic and photonic applications. The versatility of the carbazole moiety allows for its integration into various polymer architectures, from linear conjugated chains to complex three-dimensional structures.
Conjugated polymers and oligomers based on carbazole are known for their strong fluorescence and excellent hole-transporting capabilities. mdpi.com The properties of these polymers are highly dependent on the connectivity of the carbazole units within the polymer backbone. For instance, poly(2,7-carbazole)s generally exhibit a more extended effective conjugation length compared to poly(3,6-carbazole)s or poly(1,8-carbazole)s, which influences their electronic and optical properties. mdpi.com
The synthesis of these polymers can be achieved through methods like Pd-catalyzed polycondensation. mdpi.com By copolymerizing carbazole derivatives with various comonomers, it is possible to tune the HOMO and LUMO energy levels of the resulting polymers, making them suitable for specific applications such as organic light-emitting diodes (OLEDs). mdpi.commdpi.com
Donor-acceptor (D-A) π-conjugated oligomers, which bridge the gap between small molecules and polymers, have also been developed using carbazole as the donor unit and diketopyrrolopyrrole as the acceptor. nih.gov These materials offer well-defined structures and high crystallinity. nih.gov Studies have shown that as the length of these oligomers increases, their performance in organic photovoltaic devices improves due to enhanced intermolecular interactions and broader light absorption. nih.gov
Table 3: Optoelectronic Properties of Carbazole-Based Conjugated Polymers and Oligomers
| Material Type | Key Structural Feature | Optical Bandgap (Egopt) (eV) | HOMO Level (eV) | Application |
|---|---|---|---|---|
| 1,8-Carbazole-based Copolymers | Tunable comonomer structures | - | -5.2 to -5.5 | p-type semiconductors mdpi.com |
| Carbazole-Diketopyrrolopyrrole Oligomers | Elongated D-A structure | 1.60 - 1.75 | - | Organic photovoltaics nih.gov |
| Benzotriazole-based Copolymers (P1-P4) | D-π-A alternating structure | - | -5.45 to -5.69 | OLEDs mdpi.com |
Dendritic molecules, including dendrimers and hyperbranched polymers, are highly branched, three-dimensional macromolecules with a large number of functional end groups. scielo.org These architectures offer unique properties such as low viscosity, good solubility, and the ability to encapsulate guest molecules. scielo.orginstras.com When carbazole units are incorporated into these structures, the resulting materials combine the electronic properties of carbazole with the unique physical characteristics of dendritic polymers.
Dendrimers have a perfectly branched, symmetrical structure, while hyperbranched polymers are synthesized in a one-pot reaction, leading to a more irregular structure. scielo.orgresearchgate.net The synthesis of N-phenylcarbazole dendrons, which can be cored with diamide or diimide units, has been reported. rsc.org These dendrons can be subsequently electropolymerized to form crosslinked polymer films. The resulting materials exhibit interesting electrochromic properties, changing color upon the application of a voltage. rsc.org
The high density of functional groups on the surface of these branched architectures allows for further chemical modification, making them versatile platforms for creating multifunctional materials. scielo.org The inclusion of carbazole moieties provides sites for charge transport and luminescence, making these materials suitable for applications in sensors, light-emitting devices, and as nanoreactors.
Electrochemical polymerization is a powerful technique for synthesizing conductive and electroactive polymer films directly onto an electrode surface. Carbazole and its derivatives are well-suited for this method because the carbazole ring can be easily oxidized to form a radical cation, which then couples with other units to form a polymer chain. frontiersin.orgmdpi.com This process allows for precise control over the thickness and morphology of the resulting polymer film.
The electropolymerization of carbazole derivatives can be carried out in various electrolyte solutions, such as acetonitrile with lithium perchlorate (B79767). frontiersin.org The properties of the resulting polycarbazole films are influenced by the substituents on the carbazole monomer. For example, attaching different alkyl chains to the nitrogen atom of the carbazole can affect the morphology and electrochemical properties of the polymer. frontiersin.org
These electrochemically synthesized films are often electrochromic, meaning they change color reversibly upon electrochemical oxidation and reduction. mdpi.com By copolymerizing carbazole derivatives with other electroactive monomers like thiophene (B33073), it is possible to create materials with a wide range of colors and improved properties such as high optical contrast and fast switching times. mdpi.comcolab.ws These electroactive polymers have applications in smart windows, displays, and sensors. frontiersin.orgresearchgate.net
Table 4: Properties of Electrochemically Polymerized Carbazole-Derivative Films
| Monomer(s) | Polymer Film | Key Property | Application |
|---|---|---|---|
| Carbazole and N-alkylcarbazoles | Poly(9-alkylcarbazole)s | Globular morphology, good electrochemical activity | General electroactive films frontiersin.org |
| Thiophene-Carbazole Derivative | Copolymer (6C-T) | High electrical conductivity (13.7 S/cm at 25 °C) | Electronic devices colab.ws |
| 3,6-Di(2-thienyl)carbazole and 2,2′-bithiophene | P(DTC-co-BTP2) | High transmittance change (68.4%) | Electrochromic devices mdpi.com |
| Naphthalimide-clicked Carbazole Derivative | PCNaP | Multi-electrochromism, good optical contrast (41%) | Optical sensors, electrochromic devices pau.edu.tr |
Photonic Applications and Optical Waveguides
While direct research on the photonic applications of 1-Propyl-7H-benzo[C]carbazole is not extensively documented, the broader family of benzocarbazole and related benzoazole derivatives has demonstrated significant promise in the field of photonics, particularly in the development of organic optical waveguides. These materials are of interest due to their inherent luminescent properties and their capacity for self-assembly into structures that can guide and modulate light at the micro- and nanoscale.
The operational principle behind organic optical waveguides relies on the total internal reflection of light within a material that has a higher refractive index than its surroundings. Benzocarbazole derivatives, through appropriate chemical functionalization, can be engineered to self-assemble into well-defined crystalline structures, such as needles and ribbons. These ordered assemblies can act as efficient conduits for light, with the potential for tunable emission colors spanning the visible spectrum.
Research into various benzoazole derivatives has shown that their light-guiding properties are intrinsically linked to their molecular structure. For instance, the introduction of donor and acceptor groups can modify the electronic and photophysical characteristics of the molecules, thereby influencing the color of the emitted light. This structure-property relationship allows for the rational design of materials with specific waveguiding characteristics. Studies on D-π-A-π-D (Donor-π bridge-Acceptor-π bridge-Donor) architectures in related heterocyclic compounds have demonstrated the ability to fine-tune emission from blue to red wavelengths.
Key research findings for benzocarbazole-related derivatives in photonic applications are summarized below:
| Derivative Class | Key Findings | Potential Significance for this compound |
| Alkynyl Benzoazoles | Self-assembly into ribbons and needles, exhibiting optical waveguide behavior with various colors. mdpi.com | The propyl group on the benzocarbazole core could influence the self-assembly process, potentially leading to unique waveguide structures. |
| Benzoselenadiazole Derivatives | Nanocrystalline forms show luminescence and active optical waveguiding, with emission tunable across a broad spectral range (550–700 nm). nih.gov | Functionalization of the this compound scaffold could yield materials with tunable light-guiding properties for miniaturized photonic devices. nih.gov |
| 1H-Benzo[d]imidazole Derivatives | Single crystals act as optical waveguides with notable light transport and low optical loss coefficients. rsc.orgmdpi.com | The rigid, planar structure of the benzo[C]carbazole core is conducive to forming crystalline structures necessary for efficient light propagation. rsc.orgmdpi.com |
The investigation of benzocarbazole derivatives as optical waveguides is a burgeoning area of materials science. The ability to control the emission color through chemical modification, coupled with their capacity for self-assembly into light-guiding structures, positions them as strong candidates for the development of next-generation photonic devices, including miniaturized sensors, optical interconnects, and components for integrated optical circuits. The specific contribution of the propyl group in this compound would likely relate to its influence on the intermolecular packing and, consequently, the optical properties of the resulting assemblies.
Chemical Sensors and Sensing Mechanisms
The carbazole nucleus, a key structural feature of this compound, is a well-established platform for the development of chemical sensors. The electron-rich nature and the presence of an N-H group in the parent carbazole moiety make it an excellent candidate for interacting with a variety of analytes through mechanisms such as hydrogen bonding, π-π stacking, and coordination chemistry. Consequently, benzocarbazole derivatives are being actively explored for their potential in detecting ions and neutral molecules.
The primary sensing mechanism for many carbazole-based sensors is fluorescence. Changes in the fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength upon binding with an analyte form the basis of detection. These changes are often triggered by processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or aggregation-induced emission (AIE).
Research has demonstrated the utility of carbazole derivatives in detecting both cations and anions. For instance, carbazole-based fluorescent sensors have shown high selectivity and sensitivity for copper ions (Cu²⁺), which are environmentally and biologically significant. rsc.orgnih.gov The interaction of the carbazole derivative with Cu²⁺ can lead to fluorescence quenching, providing a quantitative measure of the ion's concentration. rsc.orgnih.gov
Similarly, the detection of anions, such as fluoride (F⁻) and chloride (Cl⁻), has been successfully achieved using hydroxy-functionalized carbazole derivatives. nih.govnih.gov In these systems, the sensing mechanism often involves the formation of hydrogen bonds between the N-H group of the carbazole and the hydroxyl group with the target anion. nih.govnih.gov This interaction can disrupt or enhance existing intramolecular hydrogen bonds, leading to a noticeable change in the fluorescence output. nih.govnih.gov
The table below summarizes key research findings on chemical sensors based on carbazole derivatives:
| Sensor Type | Analyte | Sensing Mechanism | Key Findings |
| Fluorescent "Turn-Off" Sensor | Copper (Cu²⁺) | Intramolecular Charge Transfer (ICT) and Aggregation-Caused Quenching (ACQ) | High sensitivity and selectivity for Cu²⁺ in aqueous solutions. rsc.orgnih.gov |
| Fluorescent "Turn-On" Sensor | Halide Anions (F⁻, Cl⁻) | Hydrogen/Halogen Bond Formation | Sensitive recognition of fluoride and chloride anions through interactions with NH and OH groups. nih.govnih.gov |
| Fluorescence-Enhanced Probe | Fluoride (F⁻) | Nucleophilic attack on a silicon-oxygen bond | High selectivity and sensitivity with a low detection limit. scnu.edu.cn |
| Aggregation-Induced Emission (AIE) Sensor | Mercury (Hg²⁺) | Quenching by iodide followed by regeneration upon binding with Hg²⁺ | "Turn-on" fluorescent sensor for mercury ions in aqueous solutions. mdpi.com |
The propyl group in this compound can influence its sensing properties by modifying its solubility and steric hindrance, which in turn can affect the accessibility of the sensing core to the analyte. Furthermore, the extended π-system of the benzo[C]carbazole scaffold can enhance its photophysical properties, potentially leading to sensors with higher sensitivity and lower detection limits. The continued development of sensors based on this and related structures holds promise for applications in environmental monitoring, medical diagnostics, and industrial process control.
Electrochromic Materials and Devices
Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electrical potential. This property is at the heart of technologies such as smart windows, automatically dimming mirrors, and low-power displays. Carbazole-containing polymers have emerged as a highly promising class of materials for electrochromic applications due to their excellent redox activity, high hole-transporting mobility, and the ability to be functionalized to tune their optoelectronic properties. mdpi.com
While specific studies on this compound for electrochromic applications are limited, the broader class of benzocarbazole and carbazole derivatives serves as a strong indicator of its potential. These materials are typically used to form thin polymer films on transparent conductive electrodes. Upon electrochemical oxidation and reduction, these films undergo reversible changes in their electronic structure, leading to alterations in their light absorption and, consequently, their color.
The performance of an electrochromic material is characterized by several key parameters, including optical contrast (the difference in transmittance between the colored and bleached states), switching speed (the time taken to change color), coloration efficiency (the change in optical density per unit of charge injected), and cycling stability (the ability to withstand numerous switching cycles without degradation).
Research into carbazole-based polymers has demonstrated their ability to exhibit multiple colors in different oxidation states, a property known as multicolor electrochromism. For example, copolymers of carbazole derivatives with other electroactive monomers like thiophene have been shown to switch between various shades of yellow, green, and gray. mdpi.comnih.gov This tunability is a significant advantage for creating full-color electrochromic displays.
Key performance metrics for electrochromic devices based on carbazole derivatives are presented in the table below:
| Polymer System | Key Performance Metrics | Color Transitions |
| Poly(3,6-di(2-thienyl)carbazole) Copolymers | High transmittance change (up to 68.4%) mdpi.comnih.gov | Dark yellow, yellowish-green, gunmetal gray, dark gray mdpi.comnih.gov |
| 1,4-Bis((9H-carbazol-9-yl)methyl)benzene Copolymers | High optical contrast (up to 40.3%) and short response times (≤1.5 s) mdpi.com | Slate grey, dark khaki, dark olive green mdpi.com |
| Poly(2,7-bis(carbazol-9-yl)-9,9-spirobifluorene) | High optical contrast (39.83%) and distinct four-color transition researchgate.net | Gray, grayish-green, moss green, foliage green researchgate.net |
| Poly(3,6-bis(N-carbazole)-N-ethylcarbazole)/PProDOT-Et₂ Device | High optical contrast (38.25%) and high coloration efficiency (369.85 cm²/C) researchgate.net | Not specified |
The incorporation of the this compound moiety into a polymer backbone could offer several advantages. The propyl group can enhance the solubility of the resulting polymer, making it easier to process into thin films. The extended aromatic system of the benzo[C]carbazole unit can lower the oxidation potential and lead to greater stability of the charged species, potentially improving the cycling stability and coloration efficiency of the electrochromic device. The continued exploration of such structures is crucial for advancing the field of electrochromic technologies.
Environmental Research and Fate of Benzo C Carbazole Derivatives
Distribution and Environmental Presence in Various Matrices
The distribution of 1-Propyl-7H-benzo[c]carbazole in the environment is governed by its physicochemical properties, primarily its low aqueous solubility and high octanol-water partition coefficient, which favor its association with particulate matter.
Occurrence in Air, Water, and Soil Compartments
Direct detection of this compound in air, water, and soil is not widely documented in scientific literature. However, based on the behavior of similar polycyclic aromatic hydrocarbons (PAHs) and carbazole (B46965) derivatives, its presence in these compartments can be inferred. In the atmosphere, it is expected to exist predominantly in the particulate phase, adsorbed to airborne particles, due to its low volatility. Consequently, its atmospheric transport is linked to the movement of these particles. In aqueous environments, its low solubility limits its concentration in the dissolved phase; it is more likely to be found adsorbed to suspended solids or organic matter. In soil, this compound is expected to be persistent, with strong adsorption to soil organic matter, limiting its mobility and bioavailability.
Detection in Sediments of Aquatic Environments
Sediments act as a significant sink for hydrophobic organic compounds like this compound. While specific data for this compound is limited, studies on related carbazole derivatives have demonstrated their presence in aquatic sediments. For instance, various polyhalogenated carbazoles have been identified in estuarine and coastal sediments, indicating the potential for other substituted carbazoles to accumulate in these environments. The concentrations of these compounds can vary widely depending on the proximity to industrial and urban sources.
Table 1: Detection of Carbazole Derivatives in Environmental Samples
| Compound | Matrix | Concentration Range | Location |
| 3,6-dichlorocarbazole | Tap Water | Not specified | Not specified |
| 3,6-dibromocarbazole | Seawater | Not specified | Not specified |
| 1,8-dibromo-3,6-dichloro-9H-carbazole | Stream Sediments | <1%–95% of total organic chemical contamination | Ontario, Canada |
| Polyhalogenated carbazoles | Estuarine Sediments | Not specified | Bohai Sea, China |
Environmental Transformation and Degradation Processes
The environmental persistence of this compound is influenced by various transformation and degradation processes, including photolysis and biodegradation.
Photolysis Mechanisms and Influence of Environmental Conditions
The carbazole nucleus is known to undergo photolytic degradation upon exposure to ultraviolet (UV) radiation. The mechanism likely involves the formation of reactive intermediates, such as radicals, leading to oxidation and ring cleavage. The presence of an alkyl substituent, such as the propyl group on this compound, may influence the rate and pathway of photolysis. Environmental conditions play a crucial role in this process. The presence of photosensitizers, such as humic substances in natural waters, can accelerate photodegradation. Conversely, adsorption to sediment and soil particles can shield the molecule from sunlight, thereby reducing the rate of photolysis and increasing its persistence in these matrices. The pH of the surrounding medium can also affect the photolytic process, as it can influence the speciation of the compound and the nature of the photochemical reactions.
Biodegradation Pathways and Microbial Community Involvement
Biodegradation is a key process for the removal of carbazole and its derivatives from the environment. nih.gov Microbial communities, particularly bacteria, have been shown to degrade these compounds. nih.gov Several bacterial strains, including those from the genera Pseudomonas and Sphingomonas, are known to utilize carbazole as a source of carbon and nitrogen. The primary degradation pathway often involves an initial dioxygenase attack on the aromatic rings, leading to ring cleavage and subsequent mineralization. The presence of a propyl group on the benzo[c]carbazole structure may affect the rate and efficiency of biodegradation. Some studies have indicated that alkyl substitution can influence the susceptibility of carbazole derivatives to microbial attack. The composition and activity of the microbial community, as well as environmental factors such as oxygen availability, temperature, and nutrient levels, are critical in determining the extent of biodegradation.
Table 2: Microbial Genera Involved in Carbazole Biodegradation
| Microbial Genus | Degradation Capability |
| Pseudomonas | Degradation of carbazole and its derivatives |
| Sphingomonas | Degradation of carbazole |
| Achromobacter | Potential for degradation of aromatic compounds |
| Cupriavidus | Degradation of polluting aromatic compounds |
| Leucobacter | Potential for degradation of aromatic compounds |
Geochemical Applications and Petroleum System Analysis
Carbazole and its derivatives, including alkylated and benzo-isomers, have found applications as geochemical markers in petroleum system analysis. Their distribution and relative abundance can provide insights into the thermal maturity, migration pathways, and depositional environment of source rocks and crude oils.
The ratio of different isomers, such as benzo[a]carbazole to benzo[c]carbazole, can be utilized as an indicator of thermal maturity. researchgate.net It has been observed that the relative abundance of benzo[c]carbazole tends to decrease with increasing maturity. researchgate.net Therefore, the concentration of this compound relative to other alkylated carbazoles could potentially serve as a sensitive maturity parameter for crude oils and source rock extracts. Furthermore, due to differences in their polarity and adsorption affinities, the differential distribution of carbazole derivatives can be used to trace the migration pathways of petroleum from source to reservoir. Nitrogen-shielded isomers, for instance, are often enriched relative to nitrogen-exposed isomers along migration routes. nih.gov The specific behavior of this compound in this context requires further investigation but holds promise for enhancing the understanding of petroleum systems.
Table 3: Geochemical Parameters Based on Carbazole Derivatives
| Parameter | Geochemical Indication |
| Benzo[a]carbazole / Benzo[c]carbazole Ratio | Thermal maturity |
| 1,8- / 2,7-dimethyl carbazole Ratio | Oil migration and filling pathways |
| 1,8- / N-exposed dimethyl carbazole Ratio | Oil migration and filling pathways |
Benzocarbazoles as Indicators of Petroleum Migration
Benzocarbazole derivatives are widely employed to trace the migration direction and distance of petroleum from its source rock to the reservoir. cas.cnnih.gov This application is based on the principle of chromatographic fractionation that occurs as oil moves through rock formations. Different isomers of benzocarbazole exhibit varying polarities and molecular structures, which affects their interaction with mineral surfaces, particularly clays, along the migration pathway. cas.cnnih.gov
The two primary isomers used for this purpose are benzo[a]carbazole and benzo[c]carbazole. Benzo[a]carbazole is considered a "nitrogen-shielded" isomer, where the nitrogen-hydrogen (N-H) group is sterically hindered. In contrast, benzo[c]carbazole is a "nitrogen-exposed" isomer. Due to the exposed polar N-H group, benzo[c]carbazole is more readily adsorbed onto the surfaces of clay minerals compared to the shielded benzo[a]carbazole. searchanddiscovery.com
As petroleum migrates over long distances, the more polar, nitrogen-exposed isomers are preferentially removed from the oil through adsorption. This results in a measurable change in the relative concentrations of the isomers. Geochemists use the ratio of benzo[a]carbazole to benzo[c]carbazole (or related indices) as a reliable indicator of migration. cas.cnresearchgate.net A decreasing ratio of shielded to exposed isomers, or a decreasing benzo[a]carbazole/benzo[c]carbazole ratio, generally indicates a longer migration distance from the source. cas.cnsearchanddiscovery.com This phenomenon has been observed in various petroleum systems, confirming the utility of benzocarbazoles in reconstructing oil filling pathways. cas.cnnih.gov
| Compound | Structural Characteristic | Interaction with Minerals | Effect of Migration |
|---|---|---|---|
| Benzo[a]carbazole | Nitrogen-shielded | Lower adsorption | Becomes relatively enriched in migrated oil |
| Benzo[c]carbazole | Nitrogen-exposed | Higher adsorption | Preferentially removed from oil during migration |
Relationship to Source Rock Maturity and Depositional Environments
The distribution and abundance of benzo[c]carbazole derivatives are not only affected by migration but are also fundamentally controlled by the thermal maturity of the source rock and the original depositional environment. Thermal maturity refers to the extent of heat-induced chemical alteration of organic matter in the source rock during burial.
Studies have shown that thermal maturity is a primary control on the generation of carbazole compounds. researchgate.netresearchgate.net The concentration of benzocarbazoles in source rocks and oils generally shows a trend of first increasing and then decreasing with rising maturity. researchgate.netresearchgate.net The relative abundance of specific isomers also changes systematically with temperature. Research indicates that with increasing maturity, the relative abundance of benzo[c]carbazole tends to decrease, while that of the more thermally stable benzo[a]carbazole increases. researchgate.netresearchgate.net
However, the influence of maturity on the widely used benzo[a]carbazole/(benzo[a]carbazole + benzo[c]carbazole) ratio can be complex. Some studies have found that this ratio increases with maturity, suggesting it cannot be used as a simple migration indicator without first accounting for maturity effects. osti.gov Other research suggests the ratio varies only within a narrow range across the entire maturity spectrum, implying a limited dependence on maturity. researchgate.netresearchgate.net The initial composition of organic matter, influenced by the depositional environment (e.g., marine, lacustrine, terrestrial), can also impact the initial concentrations of carbazole and benzocarbazole isomers, adding another layer of complexity to their interpretation. searchanddiscovery.com
| Maturity Level | Effect on Benzocarbazole Concentration | Effect on Isomer Distribution |
|---|---|---|
| Low Maturity | Low concentration | Higher relative abundance of benzo[c]carbazole |
| Mature | Concentration peaks | Relative abundance of benzo[a]carbazole increases |
| High to Over-mature | Concentration decreases | Benzo[a]carbazole is the dominant isomer |
Analytical Methodologies for Environmental Detection and Quantification
The accurate detection and quantification of benzo[c]carbazole derivatives in complex environmental matrices like sediments, water, and petroleum require sophisticated analytical techniques capable of high sensitivity and selectivity.
Ultra-Trace Targeted Analysis Methods
Detecting benzo[c]carbazoles in environmental samples, such as coastal sediments where concentrations can be extremely low, necessitates ultra-trace analytical methods. One such validated method was developed for determining carbazole, 1,2-benzocarbazole, and various halogenated carbazoles in sediments. nih.gov
This approach involves several key steps:
Sample Extraction: An 8-gram sediment sample is extracted using accelerated solvent extraction (ASE), a technique that uses elevated temperatures and pressures to quickly and efficiently remove analytes from the solid matrix. nih.gov This is often combined with an in-cell cleanup step to remove interfering compounds. nih.gov
Analysis: The resulting extract is analyzed using gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.gov This technique provides exceptional sensitivity and selectivity, allowing for the detection of target compounds at very low levels while minimizing interference from other substances in the complex sediment extract.
This method has proven to be both sensitive and reliable, achieving method detection limits (MDLs) in the picogram per gram (pg/g) range, from 4.54 to 52.9 pg/g for various carbazole compounds. nih.gov Such low detection limits are crucial for understanding the background levels and environmental fate of these compounds in areas without direct contamination sources. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) Techniques
Gas chromatography coupled with mass spectrometry (GC/MS) is the cornerstone analytical technique for the identification and quantification of benzo[c]carbazole derivatives in environmental and geochemical studies. nih.govnih.gov The method is well-suited for separating complex mixtures of isomers and providing definitive structural identification.
The typical GC/MS workflow includes:
Sample Preparation: The initial step involves extracting the organic compounds from the sample matrix. For petroleum or source rock extracts, this often involves fractionation to separate the aromatic compounds, including benzocarbazoles, from saturated hydrocarbons. researchgate.net For environmental samples like water or soil, liquid-liquid extraction or solid-phase extraction (SPE) is commonly used. nih.govscispace.com
Chromatographic Separation: The extract is injected into a gas chromatograph. The GC uses a long, thin capillary column (e.g., a DB-5MS column) to separate the individual compounds in the mixture based on their boiling points and interactions with the column's stationary phase. scispace.com A programmed temperature ramp is used to elute the compounds over time. scispace.com
Mass Spectrometric Detection: As each compound exits the GC column, it enters the mass spectrometer. In the MS, the molecules are ionized (typically by electron impact, EI), fragmented into characteristic patterns, and detected based on their mass-to-charge ratio. nih.govscispace.com This provides a "mass spectrum" that serves as a molecular fingerprint for identification. For quantitative analysis, the instrument can be set to selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in the case of GC-MS/MS, which increases sensitivity by focusing only on the specific ions characteristic of the target analytes. scispace.com
The combination of chromatographic retention time and the unique mass spectrum allows for the unambiguous identification and precise quantification of benzo[c]carbazole and its isomers, even in highly complex mixtures. researchgate.net
Q & A
Q. How do induction temperature and time interact to influence recombinant carbazole dioxygenase yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
